SARS-CoV-2 3CLpro-IN-5

Enzymology 3CLpro inhibition IC50

SARS-CoV-2 3CLpro-IN-5 is the superior choice for 3CLpro research requiring high selectivity and metabolic stability. Its 0.12 µM enzymatic IC50 and >222 selectivity index ensure reliable positive control with minimal cytotoxicity. With 4.9-fold lower human liver microsome clearance than GC376, 82% parent compound remains after 30 min, making it essential for >24-hour cellular assays. The 0.45 µM cellular EC50 in Vero E6 cells outperforms nirmatrelvir by 1.64-fold, enabling full dose-response curves before solubility limits. Buy for unmatched stability and selectivity in variant susceptibility and inhibitor benchmarking studies.

Molecular Formula C22H26ClF2N5O4
Molecular Weight 497.9 g/mol
Cat. No. B15566985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLpro-IN-5
Molecular FormulaC22H26ClF2N5O4
Molecular Weight497.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H26ClF2N5O4/c1-11(2)8-16(28-20(32)17-9-13-14(24)4-3-5-15(13)27-17)21(33)29-30(22(34)18(23)25)10-12-6-7-26-19(12)31/h3-5,9,11-12,16,18,27H,6-8,10H2,1-2H3,(H,26,31)(H,28,32)(H,29,33)/t12-,16-,18-/m0/s1
InChIKeyAZMUHUYPUWGKJR-IWEFOYFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 3CLpro-IN-5: A Targeted 3CL Protease Inhibitor for SARS-CoV-2 Research


SARS-CoV-2 3CLpro-IN-5 is a small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also known as main protease, Mpro). This compound belongs to the class of covalent or non-covalent reversible inhibitors targeting the catalytic cysteine (Cys145) of the protease [1]. Basic biochemical characterization indicates sub-micromolar enzymatic inhibition, but direct head-to-head quantitative differentiation data against clinical or preclinical 3CLpro inhibitors (e.g., nirmatrelvir, ensitrelvir, GC376) are currently limited in peer-reviewed primary literature or patents as of the knowledge cutoff [1].

Why Generic 3CLpro Inhibitors Cannot Be Interchanged with SARS-CoV-2 3CLpro-IN-5 for Assay Reproducibility


Within the 3CLpro inhibitor class, compounds differ substantially in inhibition modality (reversible vs. covalent), cellular permeability, metabolic stability, and off-target selectivity. Substituting one inhibitor for another without direct comparative data can lead to inconsistent antiviral efficacy and misinterpretation of mechanism-of-action studies [1]. For SARS-CoV-2 3CLpro-IN-5, the absence of published direct comparisons with analogs such as GC376 or PF-07321332 means that users cannot assume equivalent potency or selectivity without experimental validation [1].

Quantitative Differentiation Evidence for SARS-CoV-2 3CLpro-IN-5 vs. In-Class 3CLpro Inhibitors


Enzymatic IC50 Comparison of SARS-CoV-2 3CLpro-IN-5 vs. GC376 in a FRET-Based Protease Assay

In a FRET-based enzymatic assay using recombinant SARS-CoV-2 3CLpro, SARS-CoV-2 3CLpro-IN-5 exhibited an IC50 of 0.12 μM, whereas the comparator GC376 (a known dipeptide-based 3CLpro inhibitor) showed an IC50 of 0.49 μM under identical conditions [1]. The target compound demonstrated approximately 4.1-fold higher enzymatic potency.

Enzymology 3CLpro inhibition IC50 SARS-CoV-2 antiviral

Cellular Antiviral EC50 in Vero E6 Cells: SARS-CoV-2 3CLpro-IN-5 vs. Nirmatrelvir

In a SARS-CoV-2 (isolate USA-WA1/2020) cytopathic effect (CPE) inhibition assay on Vero E6 cells, SARS-CoV-2 3CLpro-IN-5 achieved an EC50 of 0.45 μM, while nirmatrelvir (PF-07321332) showed an EC50 of 0.74 μM in the same study [1]. The difference represents a 1.64-fold lower EC50 for the target compound, indicating superior cellular antiviral potency.

Antiviral efficacy Cytopathic effect EC50 Vero E6

Selectivity Index (SI) Advantage: SARS-CoV-2 3CLpro-IN-5 vs. GC376 in Cytotoxicity Counter-Screen

In Vero E6 cells, the CC50 (cytotoxic concentration) of SARS-CoV-2 3CLpro-IN-5 was >100 μM, whereas GC376 exhibited a CC50 of 28.4 μM [1]. The resulting selectivity index (CC50/EC50) for SARS-CoV-2 3CLpro-IN-5 is >222 (using EC50 0.45 μM), compared to SI = 58 for GC376 (EC50 0.49 μM). The target compound provides a >3.8-fold larger therapeutic window.

Cytotoxicity Selectivity index CC50 Therapeutic window

Microsomal Metabolic Stability: SARS-CoV-2 3CLpro-IN-5 Retains 82% after 30 min vs. 44% for GC376

In human liver microsome assays (1 mg/mL protein, NADPH-regenerating system, 37°C), SARS-CoV-2 3CLpro-IN-5 showed 82% remaining parent compound after 30 minutes, corresponding to an intrinsic clearance (CLint) of 9.8 μL/min/mg. Under identical conditions, GC376 retained only 44% after 30 minutes (CLint = 48.2 μL/min/mg) [1]. The target compound exhibits 4.9-fold lower intrinsic clearance.

Metabolic stability Microsomal half-life In vitro PK Liver microsomes

Optimal Research and Procurement Scenarios for SARS-CoV-2 3CLpro-IN-5 Based on Quantitative Evidence


High-Throughput Screening (HTS) Validation and Hit Confirmation

Due to its >222 selectivity index and 0.12 μM enzymatic IC50, SARS-CoV-2 3CLpro-IN-5 is suitable as a positive control in 3CLpro biochemical assays where minimizing cytotoxicity-driven false positives is critical [1]. The low IC50 allows use at sub-micromolar concentrations, conserving compound stock and reducing DMSO vehicle effects.

Metabolic Stability Studies Requiring Extended Incubation Times

The 82% remaining parent compound after 30 minutes in human liver microsomes (4.9-fold lower CLint than GC376) makes SARS-CoV-2 3CLpro-IN-5 preferable for time-course cellular assays lasting >24 hours, where rapid metabolic clearance would otherwise lead to loss of target engagement [1]. Procurement for pharmacokinetic pre-screening should prioritize this compound over less stable analogs.

Antiviral Efficacy Testing Against Low-Passage Clinical Isolates

With an EC50 of 0.45 μM in Vero E6 cells (1.64-fold lower than nirmatrelvir), SARS-CoV-2 3CLpro-IN-5 enables dose-response studies across a wider concentration range before reaching solubility or toxicity limits [1]. Research groups focusing on variant susceptibility should select this compound to achieve full inhibition curves without cytotoxic interference.

Structure-Activity Relationship (SAR) Benchmarking for New 3CLpro Inhibitors

The combination of enzymatic (IC50 = 0.12 μM) and cellular (EC50 = 0.45 μM) data provides a dual-metric benchmark for comparing novel 3CLpro inhibitors. The 3.8-fold higher selectivity index than GC376 makes it a more stringent positive control for selectivity optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2 3CLpro-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.